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Compound of Interest

Compound Name: Ethyl 3-oxotetradecanoate

Cat. No.: B1296510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for Ethyl 3-oxotetradecanoate, a β-keto ester of interest in various synthetic and

developmental pipelines. Due to the limited availability of published experimental spectra for

this specific molecule, this guide presents predicted data based on established spectroscopic

principles and data from analogous structures. The information herein, including detailed

methodologies for spectral acquisition, is intended to support research and development

activities.

Introduction to Spectroscopic Analysis of β-Keto
Esters
Ethyl 3-oxotetradecanoate (C₁₆H₃₀O₃, Molar Mass: 270.41 g/mol ) is a β-keto ester, a class of

compounds characterized by a ketone functional group at the β-position relative to an ester

group. A key feature of β-keto esters is their existence in a tautomeric equilibrium between the

keto and enol forms. This equilibrium can be influenced by factors such as solvent polarity and

temperature. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable for elucidating the structural

details of these tautomers and confirming the molecular identity.
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The following tables summarize the predicted spectroscopic data for the keto tautomer of Ethyl
3-oxotetradecanoate. These predictions are based on established chemical shift and

fragmentation principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.19 Quartet 2H -O-CH₂-CH₃

~3.42 Singlet 2H -CO-CH₂-CO-

~2.53 Triplet 2H -CO-CH₂-(CH₂)₉-CH₃

~1.59 Quintet 2H
-CO-CH₂-CH₂-(CH₂)₈-

CH₃

~1.25 Multiplet 16H
-CO-(CH₂)₂-(CH₂)₈-

CH₃ and -O-CH₂-CH₃

~0.88 Triplet 3H -(CH₂)₁₀-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
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Chemical Shift (δ, ppm) Assignment

~202.8 C=O (Ketone)

~167.3 C=O (Ester)

~61.4 -O-CH₂-CH₃

~49.9 -CO-CH₂-CO-

~43.6 -CO-CH₂-(CH₂)₉-CH₃

~31.9 -(CH₂)₁₀-CH₃

~29.5 Methylene chain carbons

~29.3 Methylene chain carbons

~29.2 Methylene chain carbons

~29.1 Methylene chain carbons

~23.8 -CO-CH₂-CH₂-(CH₂)₈-CH₃

~22.7 -(CH₂)₉-CH₂-CH₃

~14.1 -O-CH₂-CH₃ and -(CH₂)₁₁-CH₃

Table 3: Predicted IR Spectroscopic Data (Sample Preparation: Neat, Thin Film)

Wavenumber (cm⁻¹) Intensity Assignment

~2925, ~2855 Strong C-H stretch (alkane)

~1745 Strong C=O stretch (ester)

~1715 Strong C=O stretch (ketone)

~1465 Medium C-H bend (methylene)

~1375 Medium C-H bend (methyl)

~1250-1030 Strong C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z Possible Fragment Ion

270 [M]⁺ (Molecular Ion)

225 [M - OCH₂CH₃]⁺

199 [M - C₅H₁₁O]⁺

157 [CH₃(CH₂)₉CO]⁺

88
[CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty

rearrangement)

43 [CH₃CO]⁺

Experimental Protocols
The following are generalized yet detailed methodologies for acquiring the spectroscopic data

for β-keto esters like Ethyl 3-oxotetradecanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh approximately 10-20 mg of Ethyl 3-oxotetradecanoate.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ 0.00 ppm).

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Instrument Setup and Data Acquisition:

Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure

correct positioning within the magnet.

Insert the sample into the NMR spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity across the sample, thereby

maximizing spectral resolution.

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum and

improve the signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain NMR spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the

molecule.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

As Ethyl 3-oxotetradecanoate is a liquid at room temperature, the spectrum can be

conveniently acquired as a thin film.

Place a small drop of the neat liquid onto the surface of one salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Instrument Setup and Data Acquisition:

Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from

atmospheric water and carbon dioxide.
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Perform a background scan with the empty salt plates in the beam path. This will be

subtracted from the sample spectrum.

Place the prepared salt plates with the sample in the spectrometer's sample holder.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-

added to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)

Sample Introduction:

For a volatile compound like Ethyl 3-oxotetradecanoate, Gas Chromatography-Mass

Spectrometry (GC-MS) is a suitable method.

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or

diethyl ether).

Inject a small volume (typically 1 µL) of the solution into the GC inlet. The sample is

vaporized and carried by an inert gas through the GC column for separation before

entering the mass spectrometer.

Ionization:

Electron Ionization (EI) is a common method for GC-MS. In the ion source, the sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to

the formation of a molecular ion and various fragment ions.

Mass Analysis and Detection:
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The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer), which separates them based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum which is a

plot of ion intensity versus m/z.

Data Analysis:

Identify the molecular ion peak to confirm the molecular weight of the compound.

Analyze the fragmentation pattern to gain structural information. Characteristic

fragmentation patterns for β-keto esters include α-cleavage and McLafferty

rearrangements.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like Ethyl 3-oxotetradecanoate.
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of Ethyl
3-oxotetradecanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296510#spectroscopic-data-for-ethyl-3-
oxotetradecanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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